Bienvenue dans la boutique en ligne BenchChem!

Jqad1

EP300 CBP HAT inhibitor

JQAD1 (CAS 2417097-18-6) is a cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 (p300) for ubiquitin-proteasome degradation. Its molecular architecture comprises the EP300 catalytic inhibitor A485 conjugated via a linker to a CRBN E3 ligase ligand.

Molecular Formula C48H52F4N6O9
Molecular Weight 933.0 g/mol
Cat. No. B15544525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJqad1
Molecular FormulaC48H52F4N6O9
Molecular Weight933.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1
InChIKeyTWCIGBYYSZQAAA-GWWVHQGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JQAD1 for Research Procurement: Compound Profile and Core Pharmacology


JQAD1 (CAS 2417097-18-6) is a cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 (p300) for ubiquitin-proteasome degradation. Its molecular architecture comprises the EP300 catalytic inhibitor A485 conjugated via a linker to a CRBN E3 ligase ligand [1]. JQAD1 achieves a DC50 of ≤31.6 nM for EP300 degradation in neuroblastoma cell lines, with no significant effect on the paralogous coactivator CBP at concentrations that induce near-complete EP300 depletion . The compound suppresses H3K27 acetylation (H3K27ac) at transcriptional core regulatory circuitry (CRC) enhancers, induces apoptosis via caspase-3 and PARP1 cleavage, and demonstrates CRBN-dependent anti-tumor activity in vivo .

JQAD1 Procurement: Why EP300 Inhibitors and Alternative PROTACs Cannot Substitute


EP300 and its paralog CBP share 91% sequence identity in their catalytic HAT domains, rendering small-molecule catalytic inhibitors such as A485 incapable of discriminating between these two proteins [1]. This lack of paralog selectivity leads to off-target H3K27ac suppression across both EP300- and CBP-dependent enhancers, confounding mechanistic interpretation and increasing toxicity to untransformed cells where CBP-mediated compensation is essential [2]. Furthermore, EP300 possesses non-catalytic scaffolding functions—including direct promotion of MYCN expression and apoptosis repression—that persist even when its enzymatic activity is fully inhibited. Only complete degradation of the EP300 protein abolishes both catalytic and scaffolding roles simultaneously [3]. Generic substitution of JQAD1 with an EP300 inhibitor or a non-selective degrader therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate EP300-specific conclusions. The quantitative evidence below establishes why JQAD1 is uniquely qualified for studies requiring genuine EP300 loss-of-function interrogation.

JQAD1 Quantitative Differentiation: Comparative Evidence for Scientific Selection


JQAD1 vs. A485: Paralog Selectivity and CBP Sparing in Neuroblastoma Cells

JQAD1 selectively degrades EP300 while completely sparing the closely related paralog CBP. In SILAC-labeled Kelly neuroblastoma cells treated with 500 nM JQAD1 for 24 hours followed by quantitative mass spectrometry, EP300 was the only protein among >7,000 detected that showed statistically significant depletion (p < 0.01) relative to vehicle control [1]. In contrast, the catalytic EP300 inhibitor A485 (the warhead component of JQAD1) binds both EP300 and CBP with nearly identical affinity (Kd values differ by <2-fold) due to their highly conserved HAT domain architecture [2].

EP300 CBP HAT inhibitor paralog selectivity SILAC proteomics

JQAD1 vs. A485: Differential Impact on Cell Viability and Growth Inhibition

JQAD1 demonstrates substantially greater anti-proliferative potency compared to its parent inhibitor A485 at equimolar concentrations. In Kelly MYCN-amplified neuroblastoma cells treated for 6 days, 1 μM (R,S)-JQAD1 reduced cell viability by approximately 95% relative to DMSO control, whereas 1 μM (R,S)-A485 achieved only approximately 40% growth inhibition [1]. The stark difference in potency reflects JQAD1's ability to eliminate both catalytic and non-catalytic EP300 functions through complete protein degradation, a mechanism unavailable to occupancy-driven catalytic inhibitors .

neuroblastoma EP300 degradation cell viability PROTAC A485

JQAD1 vs. A485: Quantitative Comparison of Apoptosis Induction

JQAD1 induces markedly higher levels of apoptosis compared to A485 in EP300-dependent neuroblastoma models. In Kelly cells treated with 500 nM of each compound, sub-G1 DNA content (an established flow cytometry marker of apoptotic cell death) was measured at multiple timepoints over 96 hours. JQAD1 treatment resulted in >40% sub-G1 events by 72-96 hours, whereas A485 produced <10% sub-G1 events across the same time course [1]. In NGP neuroblastoma cells at 1 μM, JQAD1 similarly drove >30% sub-G1 accumulation while A485 again remained below 10% [2]. This differential reflects the requirement for EP300 scaffolding function removal—achieved only by degradation—to fully derepress the apoptotic machinery .

apoptosis sub-G1 flow cytometry neuroblastoma EP300

JQAD1: CRBN-Dependent Degradation Mechanism Confirms On-Target Activity

JQAD1's EP300 degradation activity is strictly dependent on CRBN E3 ligase engagement, providing a built-in specificity control for experimental design. In Kelly-Cas9 cells engineered with CRISPR-mediated CRBN knockout (CRBN-1 and CRBN-3 sgRNAs), JQAD1 treatment across a concentration range up to 10 μM for 7 days produced no reduction in cell viability compared to untreated controls, whereas isogenic control cells (ch2.2, LACZ sgRNAs) exhibited dose-dependent growth inhibition [1]. Furthermore, JQAD1 treatment suppresses EP300 protein expression and H3K27ac modification in wild-type Kelly cells but fails to do so in CRBN knockout cells, as confirmed by western blotting . This CRBN-dependence distinguishes JQAD1 from compounds that may induce cytotoxicity through off-target mechanisms unrelated to EP300 degradation.

CRBN PROTAC target engagement EP300 degradation mechanism of action

JQAD1: In Vivo Tumor Growth Suppression and Survival Benefit in Neuroblastoma Xenografts

JQAD1 demonstrates robust in vivo anti-tumor activity in an aggressive MYCN-amplified neuroblastoma model. NSG mice bearing established Kelly cell xenografts were treated with JQAD1 at 40 mg/kg intraperitoneally once daily for 21 days. Two-way ANOVA with mixed-effects analysis demonstrated significant tumor growth suppression in the JQAD1 treatment group compared to vehicle control (p < 0.0001) [1]. Kaplan-Meier survival analysis further revealed that JQAD1 treatment significantly prolonged survival, with a log-rank test p-value of 0.0003 for JQAD1-treated mice versus vehicle controls [2]. Immunohistochemistry of tumors harvested after 14 days of treatment confirmed substantial reduction in EP300 protein levels with no compensatory upregulation of CBP, validating target engagement in vivo [3]. A mouse pharmacokinetic study established a serum half-life of 13.3 ± 3.37 hours and a Cmax of 7 μmol/L following 10 mg/kg intraperitoneal administration .

xenograft neuroblastoma in vivo efficacy tumor growth survival

JQAD1: Transcriptomic Consequences of EP300 Degradation vs. Catalytic Inhibition

RNA-sequencing analysis of Kelly neuroblastoma cells treated with JQAD1 versus A485 reveals distinct transcriptomic signatures attributable to EP300 degradation rather than catalytic inhibition alone. In vivo, RNA-seq performed on tumor cells recovered from Kelly xenograft-bearing NSG mice treated with JQAD1 (40 mg/kg daily × 14 days, n=3) versus vehicle control (n=4) demonstrated preferential downregulation of genes associated with super-enhancers and the transcriptional core regulatory circuitry (CRC) [1]. The fold-change reduction in CRC gene expression was significantly greater than that observed for typical enhancer-associated genes (p < 0.0001) and for super-enhancer-associated genes overall (p = 0.0223) [2]. Notably, MYCN and CRC component genes were specifically downregulated in JQAD1-treated tumors, a finding consistent with EP300's non-catalytic scaffolding role in maintaining CRC transcription factor expression .

RNA-seq transcriptomics enhancer regulation CRC genes MYCN

JQAD1 Application Scenarios: Validated Use Cases for EP300 Degrader Procurement


EP300-Specific Loss-of-Function Studies in MYCN-Amplified Neuroblastoma

JQAD1 is the compound of choice for dissecting EP300-specific functions in MYCN-amplified neuroblastoma models. Its paralog selectivity—sparing CBP entirely at concentrations that deplete EP300—enables unambiguous attribution of phenotypic outcomes to EP300 loss, a requirement unmet by catalytic inhibitors such as A485 [1]. The compound has been validated in Kelly, NGP, and SIMA neuroblastoma cell lines, with established working concentrations of 0.5-1 μM for 24-96 hour treatments and confirmed EP300 degradation, H3K27ac loss, and apoptosis induction [2]. For in vivo studies, a 40 mg/kg daily intraperitoneal regimen for 14-21 days produces robust tumor growth suppression and target engagement in Kelly xenografts [3].

Investigating Non-Catalytic Scaffolding Functions of EP300

JQAD1 uniquely enables the study of EP300's non-catalytic scaffolding roles—functions that persist when the HAT domain is pharmacologically inhibited. Comparative studies using JQAD1 versus A485 have demonstrated that EP300 scaffolding contributes to MYCN transcriptional maintenance and apoptosis repression independently of acetyltransferase activity [1]. Researchers should treat parallel cultures with JQAD1 (500 nM-1 μM) and A485 (equimolar) and assess differential phenotypes; outcomes observed only with JQAD1 reflect scaffolding-dependent functions [2]. This experimental design has been validated in the discovery that EP300 degradation, but not catalytic inhibition, fully suppresses CRC gene expression and induces maximal apoptosis in neuroblastoma [3].

CRBN-Dependent Control Experiments for PROTAC Specificity Validation

JQAD1's strict CRBN dependence provides a built-in experimental control for target engagement specificity. Procurement of JQAD1 should be accompanied by the use of CRBN-proficient and CRBN-deficient isogenic cell lines (e.g., Kelly-Cas9 with CRBN sgRNAs vs. control sgRNAs) to confirm that observed phenotypes arise specifically from EP300 degradation rather than off-target PROTAC effects [1]. JQAD1 treatment fails to degrade EP300, reduce H3K27ac, or suppress viability in CRBN knockout cells, establishing a clean on-target baseline [2]. This control is essential for publication-quality data in PROTAC mechanism-of-action studies and is directly supported by the primary literature characterizing JQAD1 [3].

Enhancer Biology and Super-Enhancer Dependency Mapping

JQAD1 is a validated tool for mapping EP300-dependent enhancer landscapes and super-enhancer dependencies. Treatment of neuroblastoma cells with JQAD1 produces loss of H3K27ac specifically at EP300-occupied enhancers, with preferential depletion at transcriptional CRC super-enhancers [1]. RNA-seq analysis of JQAD1-treated cells or tumors reveals selective downregulation of super-enhancer-associated genes and CRC transcription factors (p < 0.0001 for CRC genes vs. typical enhancer genes) [2]. This application is supported by publicly available RNA-seq datasets (GEO Accession GSM4835889 and GSM4835890) from Kelly cells treated with JQAD1, enabling cross-study comparisons and meta-analyses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jqad1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.